molecular formula C25H21BrN2O2 B14923793 N'-[(E)-anthracen-9-ylmethylidene]-2-(3-bromophenoxy)butanehydrazide

N'-[(E)-anthracen-9-ylmethylidene]-2-(3-bromophenoxy)butanehydrazide

Cat. No.: B14923793
M. Wt: 461.3 g/mol
InChI Key: FTDAVKSUAQDTFW-JVWAILMASA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N’~1~-[(E)-1-(9-anthryl)methylidene]-2-(3-bromophenoxy)butanohydrazide is an organic compound that features a complex structure with both aromatic and aliphatic components. The compound is characterized by the presence of an anthryl group, a bromophenoxy group, and a butanohydrazide moiety. This unique combination of functional groups makes it an interesting subject for various chemical studies and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N’~1~-[(E)-1-(9-anthryl)methylidene]-2-(3-bromophenoxy)butanohydrazide typically involves multiple steps:

    Formation of the Anthryl Aldehyde: The anthryl group is introduced through the formation of an anthryl aldehyde, which can be synthesized from anthracene via oxidation reactions.

    Preparation of the Bromophenoxy Butanoic Acid: The bromophenoxy group is introduced by reacting 3-bromophenol with butanoic acid under esterification conditions.

    Condensation Reaction: The final step involves the condensation of the anthryl aldehyde with the bromophenoxy butanoic acid hydrazide under acidic or basic conditions to form the desired hydrazide compound.

Industrial Production Methods: Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of catalysts, controlled reaction environments, and purification techniques such as recrystallization or chromatography.

Types of Reactions:

    Oxidation: The anthryl group can undergo oxidation reactions, leading to the formation of anthraquinone derivatives.

    Reduction: The hydrazide moiety can be reduced to form corresponding amines.

    Substitution: The bromophenoxy group can participate in nucleophilic substitution reactions, where the bromine atom is replaced by other nucleophiles.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Nucleophiles like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) can be used for substitution reactions.

Major Products:

    Oxidation: Anthraquinone derivatives.

    Reduction: Corresponding amines.

    Substitution: Various substituted phenoxy derivatives depending on the nucleophile used.

Scientific Research Applications

N’~1~-[(E)-1-(9-anthryl)methylidene]-2-(3-bromophenoxy)butanohydrazide has several applications in scientific research:

    Chemistry: Used as a precursor in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug development due to its unique structural features.

    Industry: Utilized in the development of new materials with specific electronic or photophysical properties.

Mechanism of Action

The mechanism of action of N’~1~-[(E)-1-(9-anthryl)methylidene]-2-(3-bromophenoxy)butanohydrazide involves its interaction with various molecular targets:

    Molecular Targets: The compound can interact with enzymes, receptors, and other proteins, potentially inhibiting or modifying their activity.

    Pathways Involved: It may affect signaling pathways related to cell growth, apoptosis, or metabolic processes, depending on its specific interactions with cellular components.

Comparison with Similar Compounds

    (E)-1-(9-anthryl)-2-(4-nitrophenyl)ethene: Shares the anthryl group but differs in the presence of a nitrophenyl group instead of a bromophenoxy group.

    1-(9-anthryl)-2-(1-naphthyl)ethylene: Similar anthryl group but with a naphthyl group instead of a bromophenoxy group.

Uniqueness: N’~1~-[(E)-1-(9-anthryl)methylidene]-2-(3-bromophenoxy)butanohydrazide is unique due to its combination of an anthryl group, a bromophenoxy group, and a butanohydrazide moiety. This combination imparts distinct chemical and physical properties, making it valuable for specific applications in research and industry.

Properties

Molecular Formula

C25H21BrN2O2

Molecular Weight

461.3 g/mol

IUPAC Name

N-[(E)-anthracen-9-ylmethylideneamino]-2-(3-bromophenoxy)butanamide

InChI

InChI=1S/C25H21BrN2O2/c1-2-24(30-20-11-7-10-19(26)15-20)25(29)28-27-16-23-21-12-5-3-8-17(21)14-18-9-4-6-13-22(18)23/h3-16,24H,2H2,1H3,(H,28,29)/b27-16+

InChI Key

FTDAVKSUAQDTFW-JVWAILMASA-N

Isomeric SMILES

CCC(C(=O)N/N=C/C1=C2C=CC=CC2=CC3=CC=CC=C31)OC4=CC(=CC=C4)Br

Canonical SMILES

CCC(C(=O)NN=CC1=C2C=CC=CC2=CC3=CC=CC=C31)OC4=CC(=CC=C4)Br

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.